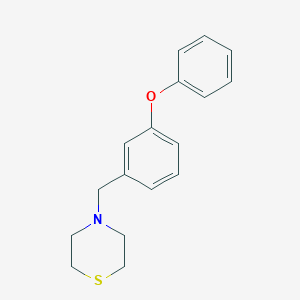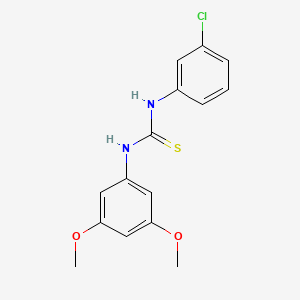![molecular formula C17H16BrNO B5860079 2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide, also known as BRD0705, is a small molecule drug that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a variety of cancer types.
Mecanismo De Acción
2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide works by inhibiting the activity of a protein called BRD4, which plays a key role in the regulation of gene expression. By inhibiting BRD4, this compound can disrupt the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and disruption of gene expression. These effects suggest that this compound may be effective against a variety of cancer types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide is that it has shown promising results in preclinical studies, suggesting that it may be an effective treatment for cancer. However, one limitation is that more research is needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide, including:
1. Further preclinical studies to determine the optimal dosage and administration of this compound for cancer treatment.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Studies to investigate the potential use of this compound in combination with other cancer treatments.
4. Research to identify biomarkers that could be used to predict which cancer patients are most likely to respond to treatment with this compound.
In conclusion, this compound is a promising small molecule drug that has shown potential for use in cancer treatment. Further research is needed to determine the optimal dosage and administration of this compound, as well as its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves several steps, including the reaction of 2-bromo-4'-fluoroacetophenone with 1-methylcyclopropylmagnesium bromide, followed by reaction with 2-aminobenzamide. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. Preclinical studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-17(10-11-17)13-7-3-5-9-15(13)19-16(20)12-6-2-4-8-14(12)18/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNPFXXZZNAWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5860016.png)

![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)


![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)

